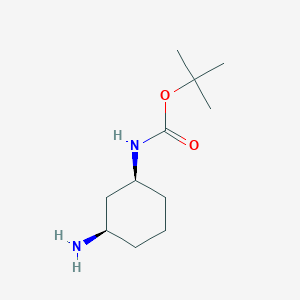

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Description

The exact mass of the compound tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSACSBMTRJNPH-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849616-22-4 | |

| Record name | rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides an in-depth overview of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a critical bifunctional building block in modern drug discovery and organic synthesis. We will detail its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, comprehensive characterization data, and its applications. This document is intended for researchers, chemists, and drug development professionals who utilize stereochemically defined scaffolds to construct complex molecular architectures with therapeutic potential.

Introduction

In the landscape of medicinal chemistry, the use of rigid, stereochemically defined scaffolds is paramount for designing ligands with high affinity and selectivity for their biological targets. Saturated carbocycles, such as the cyclohexane ring, provide three-dimensional diversity that is often crucial for optimizing pharmacokinetic and pharmacodynamic properties. Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a prime example of such a scaffold. It features a cis-1,3-diaminocyclohexane core where one amine is protected with a tert-butyloxycarbonyl (Boc) group, leaving the other primary amine available for synthetic elaboration. This differential protection allows for selective, sequential functionalization, making it an invaluable intermediate for constructing complex molecules, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

Compound Identification and Properties

The unambiguous identification of a chemical reagent is the foundation of reproducible science. The key identifiers and physical properties for this compound are summarized below.

| Identifier | Value |

| CAS Number | 1298101-47-9[1][2][3][4][5] |

| IUPAC Name | tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate[2][4] |

| Synonyms | (1s,3r)-3-amino-1-(boc-amino)cyclohexane, cis-tert-butyl N-[cis-3-aminocyclohexyl]carbamate[2][4][5] |

| Molecular Formula | C₁₁H₂₂N₂O₂[2][3][4] |

| Molecular Weight | 214.31 g/mol [3][4] |

| Appearance | White to off-white solid[4] |

| Purity | Typically ≥95%[1] |

| Storage | 2-8°C, sealed in dry, dark place[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate is most efficiently achieved via the deprotection of a suitable precursor. A common and reliable method involves the hydrogenolysis of a benzyl carbamate (Cbz) protected diamine.

Diagram of Synthesis Workflow

Caption: A typical workflow for the synthesis via hydrogenolysis.

Detailed Experimental Protocol

-

Objective: To selectively remove the Cbz protecting group from a doubly protected cyclohexane diamine to yield the mono-Boc protected product.

-

Materials:

-

tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate (1 equivalent)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 0.05 eq by weight of Pd)

-

Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas balloon or Parr shaker apparatus

-

Celite®

-

-

Procedure:

-

Reaction Setup: To a solution of tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate in ethanol, carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).[4]

-

Scientific Rationale: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions. The inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions before the introduction of hydrogen.

-

-

Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (1 atm, balloon).[4] The mixture is stirred vigorously at room temperature.

-

Scientific Rationale: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl carbamate by catalytic transfer hydrogenation. The Boc group is stable under these conditions, demonstrating the orthogonality of these two common amine protecting groups. Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid solution, and gaseous hydrogen.

-

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 5 hours).[4]

-

Workup and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.[4] The Celite pad is washed with additional ethanol to ensure complete recovery of the product.

-

Scientific Rationale: Celite is a diatomaceous earth filter aid that prevents the fine palladium particles from passing through the filter paper, which would contaminate the final product.

-

-

Final Product: The combined filtrate is concentrated under reduced pressure to yield tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate as a white solid.[4] The product can be used without further purification if the reaction goes to completion.

-

Spectroscopic Characterization

Verification of the chemical structure and purity is performed using standard spectroscopic methods. While specific spectra are dependent on instrumentation and solvents, the following are characteristic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the cyclohexane ring will appear as a series of complex multiplets between 1.0 and 3.0 ppm. The proton attached to the Boc-protected nitrogen (NH) will typically be a broad signal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the tert-butyl group (~28 ppm), the carbonyl carbon of the carbamate (~155 ppm), and the carbons of the cyclohexane ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.3.

-

Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic stretches for N-H bonds (both the primary amine and the carbamate), a strong C=O stretch for the carbamate carbonyl group (around 1680-1700 cm⁻¹), and C-H stretches.

Applications in Drug Development

The utility of this building block lies in its bifunctional nature, allowing it to act as a versatile linker or scaffold.[2] The free primary amine is a nucleophile that can readily undergo reactions like acylation, reductive amination, and urea formation, while the Boc-protected amine remains shielded.[6]

Diagram of Molecular Utility

Sources

- 1. tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;CAS No.:1298101-47-9 [chemshuttle.com]

- 2. lookchem.com [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]

- 5. tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | CAS:1298101-47-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Introduction

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a chiral carbamate derivative, is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its rigid cyclohexyl scaffold, combined with the orthogonally protected diamine functionality, offers a versatile platform for the synthesis of complex molecular architectures with precisely controlled stereochemistry. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights for its effective utilization in research and development.

This document delves into the structural and electronic characteristics, physical properties, and spectroscopic signature of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Furthermore, it outlines a robust synthetic and purification protocol and explores its application in the development of novel therapeutics, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Chemical Identity and Molecular Structure

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is characterized by a cyclohexane ring with two functional groups, an amino group and a tert-butoxycarbonyl (Boc)-protected amino group, in a cis-1,3-relationship. The stereochemistry is defined as (1S,3R), which dictates the spatial orientation of these substituents.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |

| CAS Number | 1298101-47-9[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.31 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCN |

| InChI Key | OBSACSBMTRJNPH-BDAKNGLRSA-N |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Cyclohexane Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Substituents N1 [label="NH-Boc", pos="1.74,1!", fontcolor="#EA4335"]; N2 [label="NH₂", pos="-1.74,-1!", fontcolor="#4285F4"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N1; C3 -- N2; }

Figure 1: 2D representation of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 322.1 ± 31.0 °C | [2] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 12.40 ± 0.40 | [2] |

| LogP (Predicted) | 1.3 | - |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol.[3] | |

| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions.[2] | , [2] |

Spectroscopic Profile

The structural integrity and purity of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate are confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not publicly available, a detailed analysis of its structural components allows for an accurate prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the cyclohexyl ring protons, typically in the range of 1.0-3.5 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4 ppm. The protons of the two amino groups will be visible, with the NH of the carbamate likely appearing as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the carbonyl carbon of the carbamate will appear further downfield, typically in the 155-160 ppm region. The carbons of the cyclohexyl ring will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: The primary amine (NH₂) will exhibit two bands in the 3300-3500 cm⁻¹ region, while the secondary amine (NH-Boc) will show a single band in the same region.

-

C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the Boc-carbamate.

-

C-N stretching: These vibrations will be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is expected at m/z 214 or 215, respectively. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

Synthesis and Purification

A reliable and scalable synthesis is crucial for the utility of any building block. A common and effective method for the preparation of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate involves the deprotection of a suitable precursor.

Synthetic Pathway

A frequently employed synthetic route is the hydrogenolysis of a benzyl-protected diamine precursor.[2]

Figure 2: Synthetic pathway for tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Experimental Protocol

Materials:

-

tert-Butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Celite®

Procedure:

-

In a suitable reaction vessel, dissolve tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate in ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (typically 1 atm) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.[2]

-

Concentrate the filtrate under reduced pressure to yield the crude product.[2]

-

If necessary, the product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery

The unique structural features of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate make it a valuable intermediate in the synthesis of various therapeutic agents. Its stereodefined nature is particularly important for designing molecules with high specificity for their biological targets.

Kinase Inhibitors

The aminocyclohexyl scaffold is a privileged motif in the design of kinase inhibitors. This compound has been utilized as a key building block in the synthesis of inhibitors for Cyclin-Dependent Kinase 7 (CDK7), a crucial regulator of the cell cycle and transcription.[4][5] The primary amine can be functionalized to interact with the hinge region of the kinase, while the Boc-protected amine allows for the introduction of other pharmacophoric elements to enhance potency and selectivity.

GPCR Allosteric Modulators

The rigid trans-aminocyclohexane structure can mimic bioactive conformations of ligands for G-protein coupled receptors (GPCRs).[1] This makes tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate an attractive starting material for the development of allosteric modulators. These modulators bind to a site distinct from the endogenous ligand binding site, offering a more subtle and potentially safer way to modulate receptor activity.

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a well-defined and versatile chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic characteristics, a reliable synthetic protocol, and key applications. A thorough understanding of these fundamental aspects is paramount for researchers and scientists aiming to leverage this valuable building block in the creation of next-generation therapeutics. The availability of both a reactive primary amine and a protected secondary amine in a stereochemically defined scaffold ensures its continued importance in the synthesis of complex and biologically active molecules.

References

-

Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. lookchem. [Link]

-

tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Ark Pharma Scientific Limited. [Link]

-

Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PubMed Central. [Link]

-

Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. AME Publications. [Link]

Sources

- 1. tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;CAS No.:1298101-47-9 [chemshuttle.com]

- 2. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

The Stereochemical Imperative: Unlocking the Biological Significance of the (1S,3R) Configuration in Aminocyclohexyl Carbamates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a cornerstone of modern drug discovery and development. The specific spatial orientation of functional groups within a molecule can profoundly influence its pharmacological properties, including target binding affinity, efficacy, and metabolic stability. This technical guide delves into the critical biological significance of the (1S,3R) configuration in the aminocyclohexyl carbamate scaffold, a privileged structural motif in medicinal chemistry. We will explore the underlying principles of how this specific stereoisomerism dictates biological activity, provide detailed experimental protocols for its evaluation, and present a comprehensive analysis of its role in the design of next-generation therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of stereochemistry in their scientific endeavors.

Introduction: The Primacy of Chirality in Biological Recognition

The vast majority of biological macromolecules, including proteins and nucleic acids, are chiral. This inherent chirality creates a stereospecific environment for molecular interactions, akin to a lock and key mechanism where only a precisely shaped key can effectively engage the lock. Consequently, the stereoisomers of a chiral drug molecule can exhibit markedly different, and sometimes even opposing, biological effects. The (1S,3R) configuration in aminocyclohexyl carbamates represents a compelling case study in the profound impact of stereochemistry on biological function. This guide will illuminate why this specific arrangement is often crucial for achieving desired therapeutic outcomes.

The aminocyclohexyl carbamate moiety is a versatile building block in medicinal chemistry, frequently employed as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS)[1]. The carbamate group itself is a well-established pharmacophore known to interact with the active sites of various enzymes, often leading to their inhibition.

The (1S,3R) Configuration: A Gateway to Enhanced Biological Activity

The cyclohexane ring in aminocyclohexyl carbamates can exist in various stereoisomeric forms, including (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The seemingly subtle difference in the spatial orientation of the amino and carbamate substituents has profound implications for how the molecule interacts with its biological target.

Structure-Activity Relationship (SAR) and Stereochemical Specificity

While comprehensive public data directly comparing the biological activities of all four stereoisomers of a single aminocyclohexyl carbamate derivative on a specific target is limited, the principles of stereospecificity strongly suggest that the (1S,3R) configuration often provides an optimal arrangement for binding to chiral protein pockets. This is because the precise positioning of the amino and carbamate groups, dictated by the (1S,3R) stereochemistry, can maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes within the target's binding site.

For instance, in the context of enzyme inhibition, the carbamate moiety often acts as a covalent modifier of a catalytic serine residue in the enzyme's active site. The efficiency of this interaction is highly dependent on the correct positioning of the carbamate group, which is in turn dictated by the overall stereochemistry of the molecule.

Key Biological Targets and Therapeutic Applications

The (1S,3R)-aminocyclohexyl carbamate scaffold has been incorporated into molecules targeting a range of biological entities, with a significant focus on enzymes and G-protein coupled receptors (GPCRs).

Enzyme Inhibition: A Tale of Two Serine Hydrolases

Carbamates are a well-known class of inhibitors for serine hydrolases, enzymes that play critical roles in various physiological processes. The mechanism of inhibition typically involves the carbamoylation of the active site serine, rendering the enzyme inactive. The (1S,3R) configuration can significantly influence the potency and selectivity of this inhibition.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammation. Carbamate-based compounds are potent FAAH inhibitors, and the stereochemistry of the cyclohexyl ring is critical for optimal activity.

-

Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological disorders. Carbamates are a major class of AChE inhibitors, and their efficacy is highly dependent on their three-dimensional structure.

Modulation of G-Protein Coupled Receptors (GPCRs)

The (1S,3R)-aminocyclohexyl carbamate scaffold can also be found in ligands for GPCRs, the largest family of cell surface receptors and major drug targets. The specific stereochemistry is often crucial for achieving high affinity and selectivity for a particular receptor subtype.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological significance of the (1S,3R) configuration, well-defined experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (aminocyclohexyl carbamate stereoisomers) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution (or buffer for control).

-

Add 10 µL of the AChE solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Add 20 µL of the DTNB solution.

-

Initiate the reaction by adding 10 µL of the ATCI solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Workflow for AChE Inhibition Assay

Caption: Workflow for determining AChE inhibition.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is a common method for measuring FAAH activity.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds (aminocyclohexyl carbamate stereoisomers) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the test compound solution (or buffer for control).

-

Add the FAAH enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the FAAH substrate solution.

-

-

Measurement:

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 465 nm) every minute for 30-60 minutes at 37°C using a fluorometric microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Workflow for FAAH Inhibition Assay

Caption: Workflow for determining FAAH inhibition.

Stereoselective Synthesis of (1S,3R)-Aminocyclohexyl Carbamate

The synthesis of stereochemically pure aminocyclohexyl carbamates is a critical step in evaluating their biological activity. A common precursor is tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. While a detailed, step-by-step protocol for this specific molecule is proprietary to various chemical suppliers, a general synthetic strategy often involves the stereoselective reduction of a corresponding ketone or the resolution of a racemic mixture.

A plausible synthetic route can be envisioned starting from 3-aminocyclohexanone, which can be protected with a Boc group. The subsequent stereoselective reduction of the ketone would be a key step to establish the desired (1S,3R) stereochemistry. This can be followed by the introduction of the carbamate functionality.

Conceptual Synthetic Pathway

Caption: Conceptual synthesis of the target compound.

Conclusion and Future Directions

The (1S,3R) configuration in aminocyclohexyl carbamates is a critical determinant of their biological activity. This stereochemical arrangement often provides the optimal geometry for high-affinity and selective interactions with biological targets, particularly enzymes and GPCRs. The ability to synthesize and evaluate stereochemically pure isomers is paramount for elucidating structure-activity relationships and for the successful development of novel therapeutics.

Future research in this area should focus on the systematic evaluation of all stereoisomers of promising aminocyclohexyl carbamate derivatives against a panel of biological targets. Such studies will not only deepen our understanding of the principles of stereospecific recognition but also pave the way for the design of more potent and selective drugs with improved therapeutic profiles.

References

-

Hughes, R. O., et al. (2011). Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters, 21(9), 2626-2630. [Link]

-

Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1659, 139-152. [Link]

-

Patricelli, M. P., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PLoS ONE, 2(8), e725. [Link]

-

Sopiphun, S., et al. (2016). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytical and Bioanalytical Chemistry, 408(24), 6795-6804. [Link]

-

BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]

-

Mor, M., et al. (2004). O-Arylcarbamates with 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 47(21), 4998-5008. [Link]

-

Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 7(5), 1-10. [Link]

-

Tarzia, G., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 50(23), 5783-5793. [Link]

-

Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Pharmaceutical Research International, 34(46A), 1-3. [Link]

-

Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

-

da Silva, A. F. M., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 28(13), 5086. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Zheng, F., & Gallagher, J. P. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97-102. [Link]

-

Goodman, M. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(3), 1195-1203. [Link]

-

Szacon, E., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21543-21556. [Link]

-

Lee, J. Y., et al. (2003). Reciprocal modulation of Toll-like receptor-4 signaling pathways involving MyD88 and phosphatidylinositol 3-kinase/AKT by saturated and polyunsaturated fatty acids. The Journal of Biological Chemistry, 278(40), 37041-37051. [Link]

- Haridas, V., et al. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

-

Harikrishnan, H., et al. (2020). Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer. Inflammopharmacology, 28(1), 1-18. [Link]

Sources

The Strategic Utility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: A Core Scaffold for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a chiral bifunctional molecule that has emerged as a critical building block in modern drug discovery. Its significance lies in the stereochemically defined 1,3-diaminocyclohexane core, which presents a conformationally constrained scaffold. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, strategic applications, and detailed synthetic protocols. As a key intermediate, this compound offers medicinal chemists a reliable platform for constructing complex molecular architectures, particularly in the design of allosteric modulators and ligands for G-protein coupled receptors (GPCRs), where precise three-dimensional orientation is paramount for biological activity.

Core Nomenclature and Chemical Identity

Precise identification of chemical entities is fundamental for reproducibility in research and development. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is known by several synonyms and is cataloged under various registry numbers. This section consolidates its key identifiers.

The presence of two key functional groups dictates the molecule's utility: a primary amine that serves as a nucleophilic handle for synthetic elaboration, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group provides robust protection under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) yet can be selectively removed under acidic conditions, enabling orthogonal synthetic strategies.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| Primary Name | tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate |

| IUPAC Name | tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate[1][2] |

| CAS Number | 1298101-47-9[1][2][3][4][5] |

| MDL Number | MFCD24469814[4] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2][3][4][5] |

| Molecular Weight | 214.31 g/mol [6] |

| InChI Key | OBSACSBMTRJNPH-BDAKNGLRSA-N |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1[2] |

| Synonyms | (1s,3r)-3-amino-1-(boc-amino)cyclohexane[1][4] |

| cis-tert-butyl N-[cis-3-aminocyclohexyl]carbamate[1][5] | |

| cis-N-tert-Butoxycarbonyl-1,3-cyclohexanediamine[5] | |

| Carbamic acid, N-[(1S,3R)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester[4] |

Physicochemical Properties and Safety Profile

Understanding the physical characteristics and handling requirements is a prerequisite for safe and effective laboratory use.

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 322.1 ± 31.0 °C (Predicted) | [4] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, sealed in dry, protect from light | [4][6] |

| GHS Pictogram | GHS07 (Exclamation mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed | [4] |

| H315: Causes skin irritation | [4] | |

| H319: Causes serious eye irritation | [4] | |

| H335: May cause respiratory irritation | [4] | |

| Precautionary | P261: Avoid breathing dust | [4] |

| Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Strategic Importance in Medicinal Chemistry

The value of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate extends beyond its function as a simple diamine surrogate. Its rigid cyclohexane core serves as a conformationally restricted scaffold. This property is highly sought after in drug design for several reasons:

-

Entropy Reduction: By locking the substituent groups in a defined spatial orientation, the scaffold reduces the entropic penalty of binding to a biological target, which can lead to enhanced potency.

-

Mimicking Bioactive Conformations: The trans-aminocyclohexane structure is particularly adept at mimicking the bioactive conformations of ligands for targets such as GPCRs.[2] This allows for the design of potent and selective modulators.

-

Vectorial Diversity: The 1,3-disubstituted pattern provides distinct vectors for chemical elaboration, enabling chemists to probe the binding pocket of a target receptor in multiple directions to optimize interactions.

-

Stereochemical Definition: As a stereodefined building block, it allows for the synthesis of single-enantiomer drugs, avoiding the complications of pharmacokinetic and pharmacodynamic variability often associated with racemic mixtures. It is frequently produced with high diastereomeric excess (>98%) through techniques like enzymatic resolution.[2]

This building block is a key intermediate in the synthesis of a wide range of biologically active compounds, making it a valuable tool for developing new drugs and therapeutic agents.[1]

Caption: Logical relationships of the compound's strategic value.

Synthesis and Stereochemical Control

A common and effective method for preparing the title compound involves the hydrogenolytic deprotection of a corresponding benzyl carbamate precursor. The following protocol is based on established chemical transformations.

Protocol: Synthesis via Catalytic Hydrogenolysis

This procedure details the removal of a benzyl carbamate protecting group from a suitable precursor to yield the free primary amine. The choice of Palladium on carbon (Pd/C) as a catalyst is standard for this transformation due to its high efficiency and selectivity.

Rationale: Catalytic hydrogenation is a clean and high-yielding reaction. The benzylic C-O bond is readily cleaved by hydrogen in the presence of a palladium catalyst, releasing the free amine and generating toluene and carbon dioxide as benign byproducts. Ethanol is a common solvent as it solubilizes the substrate and is compatible with the reaction conditions.

Step-by-Step Methodology:

-

Vessel Preparation: To a hydrogenation vessel, add tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate (1 equivalent).

-

Solvent Addition: Add degassed ethanol (EtOH) to dissolve the substrate (concentration typically ~0.06 M).[4]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically around 4-5% w/w relative to the substrate.[4]

-

Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The material can be further purified by chromatography if necessary, but this reaction often yields a product of high purity.

Caption: A typical workflow for the synthesis of the title compound.

Key Synthetic Transformations

The synthetic utility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate stems from the differential reactivity of its two amino groups. The unprotected primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, while the Boc-protected amine remains unreactive.

Protocol: N-Acylation with an Acid Chloride

This protocol describes a standard procedure for forming an amide bond by reacting the primary amine with an acyl chloride.

Rationale: The reaction between a primary amine and an acid chloride is a rapid and generally high-yielding method for amide synthesis. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is a common aprotic solvent for this transformation.

Step-by-Step Methodology:

-

Reactant Setup: Dissolve tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is done to moderate the exothermic reaction.

-

Reagent Addition: Add the desired acyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove excess acid chloride, and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the N-acylated product. Purify via column chromatography if needed.

Caption: Differential reactivity of the functional groups.

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its combination of a stereochemically defined, conformationally rigid core and orthogonally protected amino groups provides a robust platform for the synthesis of sophisticated and potent therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique structural and chemical attributes of this versatile building block.

References

-

LookChem. (n.d.). Cas 1298101-47-9, tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;CAS No.:1298101-47-9 [chemshuttle.com]

- 3. guidechem.com [guidechem.com]

- 4. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]

- 5. tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | CAS:1298101-47-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. 1298101-47-9|tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

The Strategic Role of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate as a High-Value Chiral Building Block

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Imperative of Stereochemical Control in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail but a fundamental determinant of its efficacy and safety profile. The vast majority of biological targets, from enzymes to receptors, are inherently chiral, creating a stereospecific environment where only one enantiomer of a chiral drug may elicit the desired therapeutic effect. Its mirror image, or other diastereomers, can be inactive, less active, or, in the most severe cases, responsible for significant off-target toxicity.

This reality places immense value on chiral building blocks—enantiomerically pure molecules that serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, chiral diamines are particularly prized for their ability to introduce defined three-dimensional vectors for molecular recognition and to serve as versatile handles for further chemical elaboration. This guide focuses on a particularly valuable example: tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate . We will explore its synthesis, physicochemical properties, and its pivotal role in the construction of high-impact therapeutics, providing field-proven insights and detailed protocols for its application.

Chapter 1: Physicochemical and Structural Profile

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS: 1298101-47-9) is a bifunctional organic molecule featuring a cyclohexane ring with two amine functionalities in a cis-1,3 relationship.[1][2] The specific (1S,3R) stereochemistry defines a precise spatial arrangement crucial for its application.

Key Structural Features:

-

Stereodefined Cyclohexyl Scaffold: The rigid cyclohexane ring acts as a conformationally restricted scaffold. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The trans-orientation of the amino and Boc-protected amino groups relative to the ring's hydrogens provides a defined geometry that can mimic the bioactive conformations of ligands for targets like G-protein coupled receptors (GPCRs).[3]

-

Orthogonal Protection: The molecule possesses two amine groups with distinct reactivities. One is a free primary amine, ready for nucleophilic attack or coupling reactions. The other is protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is exceptionally stable under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) yet can be cleanly and selectively removed under strong acidic conditions (e.g., trifluoroacetic acid or HCl). This orthogonal protection scheme is the cornerstone of its utility, allowing for controlled, stepwise synthetic elaborations.

Table 1: Physicochemical Properties of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

| Property | Value | Reference(s) |

| CAS Number | 1298101-47-9 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.31 g/mol | [3] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8 °C, protect from light, sealed in dry | [2] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 | [3] |

| InChI Key | OBSACSBMTRJNPH-BDAKNGLRSA-N | [4] |

Chapter 2: Synthesis and Stereochemical Control

The primary challenge in accessing this building block is not the construction of the 1,3-diaminocyclohexane core but the isolation of the desired (1S,3R) enantiomer in high purity. While various asymmetric syntheses exist, the most common and industrially scalable approach involves the resolution of a racemic mixture.

The Causality of Diastereomeric Salt Resolution

The foundational principle for resolving a racemic mixture of amines is its reaction with a single enantiomer of a chiral acid.[5] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures. This difference allows for their separation by fractional crystallization. L-(+)-tartaric acid is a cost-effective and highly effective resolving agent for cyclic diamines due to its ability to form well-defined, crystalline salts.[5]

The workflow involves two key phases:

-

Resolution: The racemic cis-1,3-diaminocyclohexane is reacted with L-(+)-tartaric acid. The (1S,3R)-diamine-L-tartrate salt, being less soluble in the chosen solvent system, preferentially crystallizes and can be isolated by filtration.

-

Protection: The resolved diamine is then liberated from its salt by treatment with a base. To enable its use as a versatile building block, it undergoes a selective mono-N-Boc protection reaction. Using a controlled amount of di-tert-butyl dicarbonate (Boc₂O) ensures that only one of the two equivalent amino groups is protected, yielding the target molecule.

Experimental Protocol 1: Resolution and Protection

This protocol is adapted from the well-established resolution of the analogous trans-1,2-diaminocyclohexane and applies the same validated principles.[5][6]

Part A: Resolution of (±)-cis-1,3-Diaminocyclohexane

-

Preparation: Charge a 250 mL round-bottom flask with L-(+)-tartaric acid (7.4 g, 49.3 mmol) and 25 mL of distilled water. Stir at room temperature until a clear solution is formed.

-

Addition of Diamine: To the stirred tartaric acid solution, add a solution of (±)-cis-1,3-diaminocyclohexane (11.2 g, 98.6 mmol) in 10 mL of water dropwise. The addition is exothermic; maintain the temperature below 70°C using a water bath.

-

Crystallization: After the addition is complete, add 5 mL of glacial acetic acid. Allow the solution to cool slowly to room temperature, then place it in an ice bath (≤5 °C) for 2 hours to maximize precipitation of the diastereomeric salt.

-

Isolation: Collect the white precipitate by vacuum filtration, wash the filter cake with two portions of ice-cold methanol (2x15 mL), and dry under vacuum. The product is (1S,3R)-1,3-diammoniumcyclohexane mono-(+)-tartrate.

-

Liberation of Free Amine: Suspend the dried salt in 100 mL of dichloromethane and treat with 50 mL of 4M NaOH solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically pure (1S,3R)-1,3-diaminocyclohexane as an oil.

Part B: Mono-Boc Protection

-

Setup: Dissolve the resolved (1S,3R)-1,3-diaminocyclohexane (5.0 g, 43.8 mmol) in 100 mL of dichloromethane in a 250 mL flask and cool to 0°C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (4.78 g, 21.9 mmol, 0.5 equivalents) in 20 mL of dichloromethane dropwise over 1 hour, ensuring the internal temperature remains below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate as a solid.

Visualization 1: Synthesis and Resolution Workflow

Caption: Workflow for the preparation of the chiral building block.

Chapter 3: Application in Drug Development - A Case Study on DPP-4 Inhibitors

The dipeptidyl peptidase-4 (DPP-4) enzyme is a validated therapeutic target for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, known as "gliptins," work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[7] Several approved drugs, including Sitagliptin and the once-weekly Omarigliptin, demonstrate the clinical success of this approach.

The rigid, stereodefined scaffold of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate makes it an excellent starting point for the synthesis of novel DPP-4 inhibitors. The free amine can be coupled to a "warhead" or recognition moiety that interacts with the enzyme's active site, while the protected amine allows for later-stage modifications or can serve as a non-interacting steric element.

Illustrative Synthetic Strategy

A common strategy in medicinal chemistry for synthesizing DPP-4 inhibitors involves the amide coupling of a chiral amine with a heterocyclic carboxylic acid. The resulting amide bond is stable and provides a key hydrogen bonding interaction within the enzyme's active site.

Experimental Protocol 2: Amide Bond Formation

This protocol describes a representative amide coupling reaction, a fundamental transformation for incorporating the chiral building block into a larger molecular framework.

Objective: To couple tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate with a representative heterocyclic carboxylic acid (e.g., pyrazole-4-carboxylic acid).

-

Activation of Carboxylic Acid: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve pyrazole-4-carboxylic acid (1.12 g, 10 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) in 30 mL of anhydrous dimethylformamide (DMF). Cool the solution to 0°C. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.11 g, 11 mmol) in one portion. Stir the mixture at 0°C for 30 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add a solution of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate (2.14 g, 10 mmol) in 10 mL of anhydrous DMF dropwise. Then, add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol) to act as a non-nucleophilic base to neutralize the hydrochloride salt formed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into 200 mL of cold water, leading to the precipitation of the product. Stir for 30 minutes.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with water (3x50 mL). Dry the crude product under high vacuum. If necessary, purify further by recrystallization from ethyl acetate/hexane or by flash column chromatography to yield the desired coupled product, tert-butyl ((1S,3R)-3-(1H-pyrazole-4-carboxamido)cyclohexyl)carbamate.

Visualization 2: Synthetic Pathway to a DPP-4 Inhibitor Scaffold

Caption: Key steps in synthesizing a DPP-4 inhibitor core structure.

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its value lies in the convergence of several critical features: a conformationally constrained scaffold, precisely defined stereochemistry, and a versatile orthogonal protection scheme. These attributes allow for the efficient and controlled synthesis of complex molecular architectures with a high degree of three-dimensional precision. As demonstrated in the context of DPP-4 inhibitors, this building block enables rapid access to potent and selective drug candidates. Its continued application in drug discovery programs underscores the pivotal role that well-designed chiral building blocks play in accelerating the development of next-generation therapeutics.

References

-

Cutsforth, D. C., Wu, W., & McIntosh, J. A. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters, 19(15), 4094–4097. Available at: [Link]

-

Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 104-108. Available at: [Link]

-

LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved January 19, 2026, from [Link]

-

Volsenchem. (n.d.). Synthesis Process Of Omarigliptin Intermediate CAS 951127-25-6. Retrieved January 19, 2026, from [Link]

- Google Patents. (2016). CN105399744A - Synthetic method for omarigliptin.

-

PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved January 19, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(1R_3S-3-aminocyclopentyl_carbamate]([Link]

- Google Patents. (2013). US8598347B2 - Method for manufacturing dipeptidyl peptidase-IV inhibitor and intermediate.

-

PubChem. (n.d.). A DPP-4 inhibitor pharmaceutical composition and its preparation method and use - Patent CN-118557538-A. Retrieved January 19, 2026, from [Link]

- Google Patents. (2016). CN105503873A - Preparation method of chemical compound serving as DPP-IV (dipeptidyl peptidase-4) inhibitor.

- Google Patents. (2016). WO2016110750A1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor.

- Google Patents. (2009). WO2009082134A3 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as active agent.

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? Retrieved January 19, 2026, from [Link]

-

Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved January 19, 2026, from [Link]

- Google Patents. (2015). WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin.

-

Palacios, F., de Retana, A. M. O., & de Marigorta, E. M. (2017). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 22(7), 1143. Available at: [Link]

-

Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Retrieved January 19, 2026, from [Link]

-

MDPI. (2019). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Retrieved January 19, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;CAS No.:1298101-47-9 [chemshuttle.com]

- 4. 1298101-47-9|tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate| Ambeed [ambeed.com]

- 5. chemrj.org [chemrj.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a key building block in modern drug discovery and development.[1] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the expected spectroscopic data (NMR, IR, and MS), provides detailed experimental protocols for data acquisition, and offers expert interpretation of the spectral features. The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy and are designed to ensure the unambiguous identification and quality assessment of this critical reagent.

Introduction: The Significance of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in Medicinal Chemistry

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, with the chemical formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol , is a chiral bifunctional molecule incorporating a Boc-protected amine and a free primary amine on a cyclohexane scaffold.[1][2][3] This specific stereoisomer is of significant interest in medicinal chemistry due to its utility in the synthesis of complex molecules with defined three-dimensional structures. The cyclohexane ring provides a rigid framework, while the orthogonal protecting groups on the two amino functionalities allow for selective chemical transformations. This makes it an invaluable intermediate for the construction of a wide range of biologically active compounds.[1]

Given its role in the synthesis of potential therapeutic agents, rigorous characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for confirming its identity, purity, and stereochemistry. This guide will delve into the practical aspects of acquiring and interpreting these spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following table summarizes the expected chemical shifts and multiplicities for the key protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-Butyl (Boc) | ~1.45 | Singlet | 9H | Characteristic singlet for the nine equivalent protons of the Boc protecting group. |

| Cyclohexyl CH-N(Boc) | ~3.4 - 3.6 | Broad Multiplet | 1H | The proton attached to the carbon bearing the Boc-protected amine. Its chemical shift is influenced by the electron-withdrawing carbamate group. |

| Cyclohexyl CH-NH₂ | ~2.6 - 2.8 | Multiplet | 1H | The proton on the carbon atom bonded to the free primary amine. |

| Cyclohexyl CH₂ | ~1.0 - 2.0 | Multiplets | 8H | The methylene protons of the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region. |

| NH (Boc) | ~4.5 - 5.5 | Broad Singlet | 1H | The amide proton of the carbamate. Its chemical shift can be variable and concentration-dependent. |

| NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | The protons of the primary amine. This signal is often broad and its chemical shift can vary with solvent and concentration. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (Boc) | ~155 - 157 | The characteristic downfield signal of the carbamate carbonyl carbon. |

| Quaternary Carbon (Boc) | ~78 - 80 | The quaternary carbon of the tert-butyl group. |

| Methyl Carbons (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| Cyclohexyl CH-N(Boc) | ~50 - 55 | The carbon atom attached to the Boc-protected nitrogen. |

| Cyclohexyl CH-NH₂ | ~45 - 50 | The carbon atom bonded to the primary amino group. |

| Cyclohexyl CH₂ | ~20 - 40 | The methylene carbons of the cyclohexane ring will appear in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

-

Accurately weigh 5-10 mg of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Causality Behind Experimental Choices and Interpretation

The choice of a high-field NMR spectrometer is crucial for resolving the complex multiplets of the cyclohexane ring protons. The selection of the deuterated solvent is also important; while CDCl₃ is a good starting point, DMSO-d₆ can be useful for better observation of the NH and NH₂ protons due to its hydrogen bond accepting properties. The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad | A doublet is often observed for primary amines. |

| N-H Stretch (Amide) | 3200 - 3400 | Medium | The carbamate N-H stretch. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | C-H stretching vibrations of the cyclohexane and tert-butyl groups. |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong | A very characteristic and intense absorption for the carbamate carbonyl group. |

| N-H Bend (Amine) | 1590 - 1650 | Medium | Bending vibration of the primary amine. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching vibrations of the C-N bonds. |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expert Interpretation of IR Data

The IR spectrum provides a quick confirmation of the presence of the key functional groups. The strong carbonyl absorption around 1700 cm⁻¹ is a clear indicator of the Boc protecting group. The broad absorptions in the 3200-3500 cm⁻¹ region are characteristic of the N-H stretching vibrations of both the primary amine and the carbamate. The presence of these key bands provides strong evidence for the correct molecular structure.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Expected Mass Spectral Data

-

Molecular Ion (M⁺): The expected exact mass for C₁₁H₂₂N₂O₂ is approximately 214.1681. In a high-resolution mass spectrum (HRMS), the observed mass should be very close to this value.

-

Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule, which would be observed at an m/z of approximately 215.1759.

-

Fragmentation Patterns: Depending on the ionization method used, characteristic fragment ions may be observed. A common fragmentation for Boc-protected amines is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), and the loss of the entire Boc group (100 Da).

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, coupled to an appropriate ionization source (e.g., ESI or APCI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) is often added to promote protonation in positive ion mode.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Authoritative Grounding and Data Validation

The accurate mass measurement obtained from HRMS is a definitive method for confirming the elemental composition of the molecule. The observation of the [M+H]⁺ ion at the expected m/z provides strong evidence for the molecular weight. The fragmentation pattern can further support the proposed structure. For instance, the loss of a 56 Da fragment (isobutylene) from the [M+H]⁺ ion is a hallmark of the Boc protecting group.

Visualization of Key Structural and Spectroscopic Relationships

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, the following diagrams are provided.

Caption: Relationship between the chemical structure and its key spectroscopic signatures.

Conclusion: A Framework for Quality Assurance

This technical guide has provided a comprehensive framework for the spectroscopic characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. By following the outlined experimental protocols and utilizing the provided interpretation guidelines, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block. The combination of NMR, IR, and MS provides a self-validating system for quality control, ensuring the reliability of this compound in demanding drug discovery applications.

References

-

LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a key building block in contemporary medicinal chemistry and pharmaceutical development.[1] Recognizing the critical role of physicochemical properties in process development, formulation, and regulatory compliance, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the solubility profile of this molecule across a spectrum of relevant solvents and present a detailed framework for assessing its chemical stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic challenges. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively utilize and handle this versatile carbamate intermediate.

Introduction: The Pivotal Role of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in Drug Discovery

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS Number: 1298101-47-9) is a chiral bifunctional molecule featuring a cyclohexane scaffold.[1][2] Its structure incorporates a primary amine and a tert-butoxycarbonyl (Boc)-protected amine, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The Boc protecting group is renowned for its stability under a wide range of conditions and its facile, selective removal under acidic conditions, a cornerstone of modern peptide synthesis and small molecule drug development.[3][4]

A thorough understanding of the solubility and stability of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for its successful application. Solubility dictates the choice of reaction media, purification strategies, and ultimately, the feasibility of a synthetic route on a larger scale. Stability, on the other hand, informs handling, storage, and is a critical parameter in ensuring the purity and integrity of the final active pharmaceutical ingredient (API). This guide will provide a detailed exploration of these two crucial attributes.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is essential for any laboratory work.

| Property | Value | Source |

| CAS Number | 1298101-47-9 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [2][6] |

Solubility Profile: A Practical Guide

The solubility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is dictated by the interplay of its non-polar cyclohexane ring and the polar amine and carbamate functionalities. While comprehensive quantitative solubility data is not extensively published, a qualitative assessment and a robust experimental protocol for its determination are presented below.

Qualitative Solubility Assessment